1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride typically involves the following steps:
Cyclization: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the sulfonyl fluoride derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity . This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the sulfonyl fluoride group.
5,6,7,8-Tetrahydroisoquinoline: Another similar compound with different substitution patterns.
3,4-Dihydroisoquinoline: Shares the tetrahydroquinoline core but differs in the degree of saturation.
Uniqueness
1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent enzyme inhibition. This makes it a valuable compound in medicinal chemistry and biochemical research .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S.ClH/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMPCQVXMZRIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)F)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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